molecular formula C17H19NO2 B8697723 ethyl N-(1,2-diphenylethyl)carbamate CAS No. 21203-49-6

ethyl N-(1,2-diphenylethyl)carbamate

Cat. No. B8697723
CAS RN: 21203-49-6
M. Wt: 269.34 g/mol
InChI Key: QOIGPCFSWDGKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(1,2-diphenylethyl)carbamate is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl N-(1,2-diphenylethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl N-(1,2-diphenylethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

21203-49-6

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

ethyl N-(1,2-diphenylethyl)carbamate

InChI

InChI=1S/C17H19NO2/c1-2-20-17(19)18-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H,18,19)

InChI Key

QOIGPCFSWDGKDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred two phase solution of 1,2-diphenylethylamine (30.0 g, 0.15 mol) in 300 ml of methylene chloride and 500 ml of water was added sodium carbonate (23.9 g, 0.225 mol) and the solution was cooled to 10° C. under nitrogen. Ethyl chloroformate (21.5 ml, 0.225 mol) was added dropwise over a 1 hour period. The reaction was warmed to ambient temperature and stirred at that temperature for 3 hours. The phases were separated and the aqueous phase was extracted with methylene chloride (75 ml). The combined methylene chloride extracts were washed with 1N HCl (200 ml), dried and evaporated to a white solid, 40.3 g. Recrystallization from cyclohexane gave N-carboethoxy-1,2-diphenylethylamine, mp 74°-75° C.
Quantity
30 g
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reactant
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300 mL
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500 mL
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solvent
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23.9 g
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reactant
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21.5 mL
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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